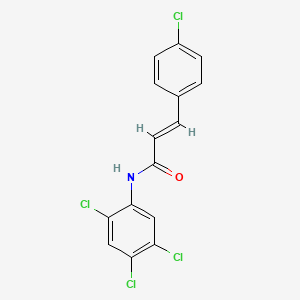
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenyl group and a trichlorinated phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,4,5-trichloroaniline as the starting materials.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,4,5-trichloroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
Comparison:
- Uniqueness: (2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide is unique due to the presence of both chlorinated and trichlorinated phenyl groups, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of chlorine atoms can affect the compound’s electron density and steric hindrance, leading to differences in reactivity compared to similar compounds with different substituents.
- Biological Activity: The specific arrangement of chlorine atoms can impact the compound’s interaction with biological targets, potentially leading to unique biological effects.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFYHDYBVCICV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3-(2-fluorophenyl)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5129406.png)
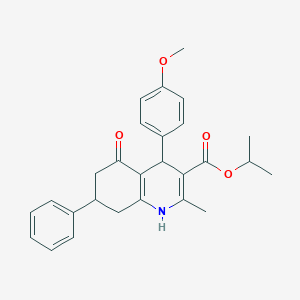
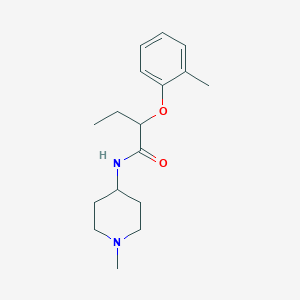
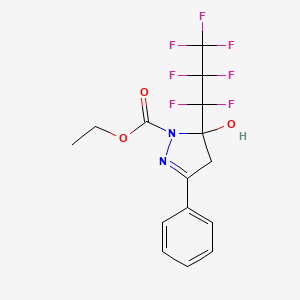
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
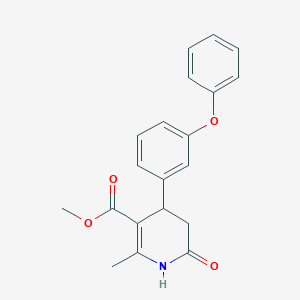
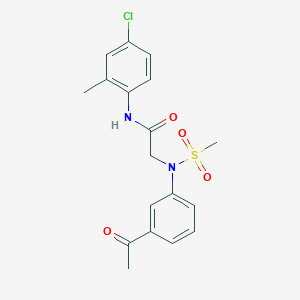
![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
![4-BUTYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5129476.png)
![Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone](/img/structure/B5129480.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)
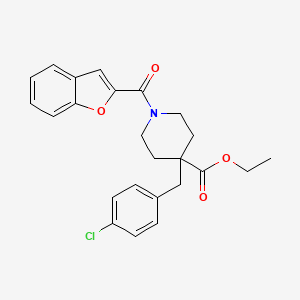
![1-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5129503.png)
